molecular formula C11H8N4O2 B11068856 Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate

Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate

Cat. No.: B11068856
M. Wt: 228.21 g/mol
InChI Key: XVVIOIOMAVYLRP-UHFFFAOYSA-N
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Description

Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate is an organic compound characterized by its unique cyclopropane ring structure with four cyano groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate can be synthesized through a multi-step process involving the reaction of dihydroxymethyl ketones, 2-bromomalononitrile, and malononitrile. The reaction typically involves the formation of a three-membered cyclopropane ring with four cyano groups attached . The presence of electron-withdrawing cyano groups increases the acidity of the protons in the cyclopropane ring, facilitating deprotonation and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases for deprotonation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropane derivatives, while reduction reactions can produce amine-functionalized compounds .

Scientific Research Applications

Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 2,2,3,3-tetracyanocyclopropanecarboxylate involves interactions with various molecular targets and pathways. The electron-withdrawing cyano groups influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic attack, leading to the formation of new bonds and the generation of diverse products .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,3,3-tetracyanocyclopropanecarboxylate
  • Ethyl 2,2,3,3-tetracyanocyclopropanecarboxylate
  • 2,2,3,3-tetracyanocyclopropyl ketones

Uniqueness

The presence of the propyl group may also affect the compound’s interactions with other molecules, making it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

propyl 2,2,3,3-tetracyanocyclopropane-1-carboxylate

InChI

InChI=1S/C11H8N4O2/c1-2-3-17-9(16)8-10(4-12,5-13)11(8,6-14)7-15/h8H,2-3H2,1H3

InChI Key

XVVIOIOMAVYLRP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1C(C1(C#N)C#N)(C#N)C#N

Origin of Product

United States

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